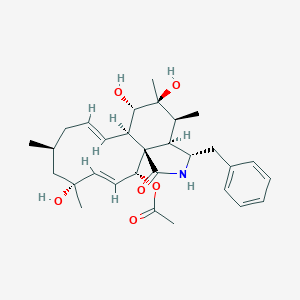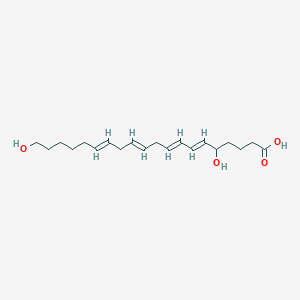
5,20-Dihydroxy-6,8,11,14-eicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,20-Dihydroxy-6,8,11,14-eicosatetraenoic acid (DHET) is a metabolite of arachidonic acid, an essential fatty acid found in the human body. DHET has been the subject of extensive scientific research due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Metabolism and Biochemical Activity
5,20-Dihydroxy-6,8,11,14-eicosatetraenoic acid (5,20-diHETE) is a metabolite of 5-HETE, involved in various biochemical processes. It is formed in human neutrophils and released extracellularly. The formation of 5,20-diHETE is notable at higher substrate concentrations and longer incubation intervals, indicating its role in metabolic pathways (O’Flaherty et al., 1986). In another study, it was identified as a product of arachidonic acid metabolism in rabbit renal cortex, suggesting its involvement in kidney function (Oliw et al., 1981).
Inflammatory Responses and Immune Function
5,20-diHETE has been shown to be weaker than 5-HETE in enhancing human neutrophil degranulation responses to platelet-activating factor, indicating its potential role in modulating inflammatory responses (O’Flaherty et al., 1986). Additionally, the transformation of arachidonic acid by polymorphonuclear leukocytes into monohydroxy acids via novel lipoxygenases suggests its significance in immune responses (Borgeat et al., 1976).
Potential Role in Disease Mechanisms
Research also indicates the potential role of 5,20-diHETE in disease mechanisms. For example, it has been implicated in the biosynthesis of 5-oxo-ETE from 5-HpETE in murine macrophages, pointing towards its involvement in chemotactic processes and possibly in inflammatory diseases (Zarini & Murphy, 2003). Additionally, the transformation of arachidonic acid into dihydroxy acids by rabbit leukocytes suggests its relevance in cellular signaling and response mechanisms (Borgeat & Samuelsson, 1979).
Implications in Blood Pressure Regulation
20-HETE, closely related to 5,20-diHETE, plays a complex role in blood pressure regulation, indicating that 5,20-diHETE may also have implications in cardiovascular health and disease (Wu et al., 2014).
Propiedades
Número CAS |
107373-23-9 |
|---|---|
Nombre del producto |
5,20-Dihydroxy-6,8,11,14-eicosatetraenoic acid |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(6E,8E,11E,14E)-5,20-dihydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c21-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19(22)16-14-17-20(23)24/h2-5,8,10,12,15,19,21-22H,1,6-7,9,11,13-14,16-18H2,(H,23,24)/b4-2+,5-3+,10-8+,15-12+ |
Clave InChI |
IWYJGYZCHKEPCK-BHCYBMAPSA-N |
SMILES isomérico |
C(CC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O)CCO |
SMILES |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
SMILES canónico |
C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO |
Sinónimos |
5,20-diHETE 5,20-dihydroxy-6,8,11,14-eicosatetraenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



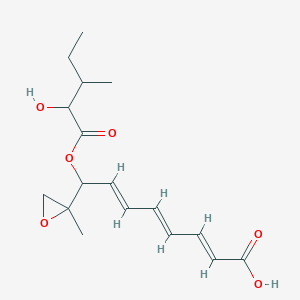

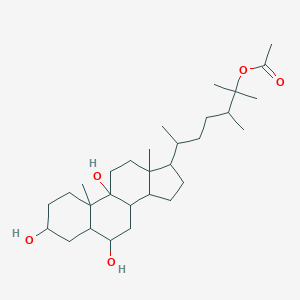

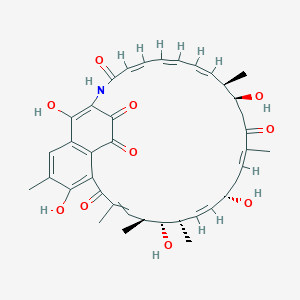
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
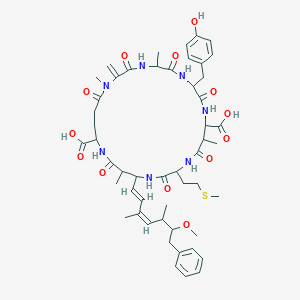



![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
